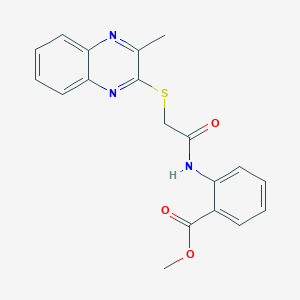

Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate

Description

Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate is a synthetic organic compound featuring a quinoxaline core fused with a methylthioacetamido-benzoate ester moiety. Quinoxaline derivatives are known for their diverse biological activities, including anticancer properties . This compound is synthesized via a nucleophilic substitution reaction between the potassium salt of 3-methylquinoxaline-2-thiol and chloroacetamido-substituted benzamide precursors under heated conditions in dimethylformamide (DMF), followed by crystallization from ethanol .

Properties

IUPAC Name |

methyl 2-[[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-12-18(22-16-10-6-5-9-15(16)20-12)26-11-17(23)21-14-8-4-3-7-13(14)19(24)25-2/h3-10H,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWJNDFLKARZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-methylquinoxaline derivatives with acetamide and benzoate moieties. The compound can be synthesized through various methods, including:

- Michael Addition Reactions : Utilizing acrylic acid derivatives and quinoxaline thiones.

- N-acylation Reactions : Employing acetic anhydride or acyl chlorides to introduce the acetamido group.

The structure of the compound can be confirmed using techniques such as NMR spectroscopy, which reveals characteristic signals corresponding to the different functional groups present in the molecule.

2.1 Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit notable anticancer properties. A study highlighted that compounds containing the quinoxaline moiety show selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 1 | HCT-116 | 1.9 |

| 2 | MCF-7 | 7.52 |

| 3 | HeLa | 5.0 |

The mechanism by which these compounds exert their anticancer effects is believed to involve inhibition of key enzymes involved in DNA synthesis and cell proliferation. For instance, quinoxaline derivatives have been shown to interact with thymidylate synthase (hTS), a critical enzyme in nucleotide synthesis . Molecular docking studies suggest that these compounds can bind effectively to the active site of hTS, disrupting its function and leading to apoptosis in cancer cells .

3. Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the quinoxaline scaffold significantly influence biological activity. For example:

- Hydrophobic Substituents : The presence of hydrophobic groups enhances cellular uptake and improves cytotoxicity.

- Aromatic Systems : Compounds with additional aromatic rings tend to exhibit improved interaction with biological targets.

This relationship underscores the importance of structural modifications in optimizing the efficacy of quinoxaline-based compounds.

4.1 Clinical Implications

Recent studies have explored the potential use of this compound as a lead compound for developing new anticancer therapies. In vitro studies have shown promising results, leading to further investigations in vivo.

4.2 Comparative Studies

Comparative studies with other quinoxaline derivatives indicate that this compound has superior activity against certain cancer cell lines compared to structurally similar compounds, suggesting its potential as a more effective therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoxaline-Based Analogues

Compound 12a (N-Methyl-4-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzamide) shares the 3-methylquinoxaline-thioacetamido backbone but differs in the substitution pattern: the benzoate ester in the target compound is replaced with a benzamide group in 12a. This substitution alters solubility and bioavailability, as esters are generally more lipophilic than amides. Compound 12a has shown promising anticancer activity by inducing apoptosis, likely through interactions with cellular kinases or DNA .

Methyl Benzoate Derivatives in Agrochemicals

Several methyl benzoate derivatives, such as ethametsulfuron methyl ester and metsulfuron methyl ester, are widely used as sulfonylurea herbicides . These compounds feature triazine rings and sulfonylurea linkages, enabling inhibition of acetolactate synthase (ALS) in plants. In contrast, the target compound lacks the triazine-sulfonylurea motif, instead incorporating a quinoxaline-thioacetamido group. This structural divergence underscores its distinct mechanism of action, likely targeting mammalian cellular pathways rather than plant enzymes.

Thiazole-Containing Benzoic Acid Derivatives

2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS RN 65032-66-8) shares the benzoic acid scaffold but replaces the quinoxaline with a thiazole ring . Thiazoles are electron-deficient heterocycles with applications in antimicrobial and anti-inflammatory agents.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Anticancer Potential: Quinoxaline derivatives, including compound 12a, induce apoptosis by modulating Bcl-2 family proteins and activating caspase-3 . The target compound’s ester group may enhance cell membrane permeability, though its stability in physiological conditions requires further study.

- Agrochemical Contrast: Unlike sulfonylurea herbicides, the target compound’s quinoxaline core is unlikely to inhibit ALS, reflecting its specialization for eukaryotic cellular targets .

- Heterocyclic Influence: Thiazole-containing analogs prioritize electronic interactions with enzymes like cyclooxygenase, whereas quinoxaline derivatives may intercalate DNA or inhibit kinases .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution between 3-methylquinoxaline-2-thiol and 4-(2-chloroacetamido)benzoate derivatives. A representative procedure involves:

- Reacting the potassium salt of 3-methylquinoxaline-2-thiol with chloroacetamido intermediates in DMF under reflux for 6 hours, followed by precipitation and recrystallization from ethanol .

Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust stoichiometry (1:1 molar ratio) and temperature (80–90°C) to improve yields (reported up to 85–90% in optimized protocols) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer: Key methods include:

- NMR Spectroscopy : Confirm connectivity of the quinoxaline-thioether and benzoate moieties (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 4.3 ppm for –SCH2– groups) .

- X-ray Crystallography : Resolve molecular geometry and confirm hydrogen-bonding patterns (e.g., C=O···H–N interactions in the amide group) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 396.1 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s anticancer activity and mechanism of action?

Answer:

- In Vitro Assays :

- Use MTT assays to assess cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2).

- Perform apoptosis assays (Annexin V/PI staining) and caspase-3/7 activation studies to confirm programmed cell death .

- Mechanistic Studies :

- Conduct molecular docking to predict interactions with kinase targets (e.g., CDK1/GSK3β) .

- Validate target engagement via Western blotting (e.g., downregulation of Bcl-2, upregulation of Bax) .

Q. How should researchers address contradictions in reported biological activities across studies?

Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substitutions on the quinoxaline or benzoate rings) to identify critical pharmacophores. For example:

- Electron-withdrawing groups on the quinoxaline ring enhance kinase inhibition .

- Methylation at the 3-position improves metabolic stability .

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

Answer:

- Chloroacetamido Intermediate :

- Use fume hoods and PPE (gloves, goggles) due to lachrymatory effects.

- Neutralize spills with sodium bicarbonate before disposal .

- Thiol-containing Precursors :

- Store under inert gas (N₂/Ar) to prevent oxidation.

- Monitor for H₂S release during reactions using gas detectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.